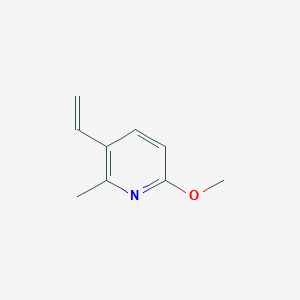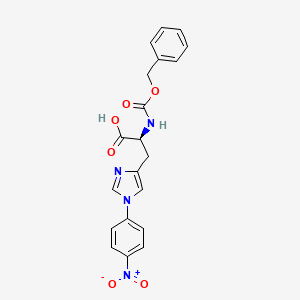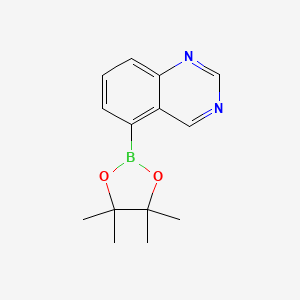![molecular formula C11H7N3 B13133424 [3,3'-Bipyridine]-4-carbonitrile CAS No. 878194-95-7](/img/structure/B13133424.png)
[3,3'-Bipyridine]-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,3’-Bipyridine]-4-carbonitrile: is an organic compound that belongs to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a nitrile group (-CN) attached to the fourth carbon of one of the pyridine rings. Bipyridine derivatives are known for their versatility and are used in various fields such as coordination chemistry, catalysis, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-4-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine , which allows for the formation of the bipyridine core . Another approach involves the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides . These reactions are usually carried out under controlled conditions with specific catalysts to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi coupling . These methods are scalable and can be optimized for large-scale production. The choice of catalyst and reaction conditions is crucial to achieve high efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: [3,3’-Bipyridine]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox applications.
Reduction: Reduction of the nitrile group can yield primary amines, which can be further functionalized.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Primary amines.
Substitution: Various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
[3,3’-Bipyridine]-4-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [3,3’-Bipyridine]-4-carbonitrile involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, enhancing reaction rates and selectivity . The nitrile group can also interact with biological targets, potentially disrupting cellular processes and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Known for its strong chelating ability and used extensively in coordination chemistry.
4,4’-Bipyridine: Used as a precursor to viologens, which are important in redox chemistry.
3,4’-Bipyridine: Derivatives like milrinone are used in medicine for their cardiovascular effects.
Uniqueness: [3,3’-Bipyridine]-4-carbonitrile is unique due to the presence of the nitrile group, which provides additional reactivity and functionalization options. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
878194-95-7 |
|---|---|
Molekularformel |
C11H7N3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
3-pyridin-3-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C11H7N3/c12-6-9-3-5-14-8-11(9)10-2-1-4-13-7-10/h1-5,7-8H |
InChI-Schlüssel |
WWJZBYIGMUBSPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)





![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)

![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)


